molecular formula C26H29N5O3 B2804040 1-benzyl-9-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896831-72-4

1-benzyl-9-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2804040
CAS RN: 896831-72-4
M. Wt: 459.55
InChI Key: GYKOKIJPFNALEC-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-d]pyrimidines are a class of heterocyclic compounds that contain a pyrimidine ring fused with a pyrrole ring . They are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines can be challenging due to the need for precise control over the formation of the fused ring system . A metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation has been reported . The desired pyrroles were obtained with yields up to 99% and good functional group tolerance .


Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidines features a pyrimidine ring fused with a pyrrole ring . The exact structure can vary depending on the specific substituents attached to the rings .


Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines can undergo a variety of chemical reactions, depending on the specific substituents present . Mechanistic studies identified a reaction mechanism that features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidines can vary widely depending on the specific substituents present. These properties can include solubility, stability, and reactivity .

Safety and Hazards

The safety and hazards associated with pyrrolo[2,3-d]pyrimidines can vary depending on the specific compound. Some pyrrolo[2,3-d]pyrimidines may be cytotoxic , so appropriate safety precautions should be taken when handling these compounds.

Future Directions

Future research in the field of pyrrolo[2,3-d]pyrimidines could focus on the development of new synthesis methods, the discovery of new pharmacological effects, and the design of novel pyrimidine analogs with enhanced activities and minimal toxicity .

properties

IUPAC Name

6-benzyl-10-methyl-N-(3-morpholin-4-ylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-19-7-5-12-30-23(19)28-24-21(26(30)33)17-22(31(24)18-20-8-3-2-4-9-20)25(32)27-10-6-11-29-13-15-34-16-14-29/h2-5,7-9,12,17H,6,10-11,13-16,18H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKOKIJPFNALEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCCCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-9-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

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